molecular formula C15H18N6O B12849281 (R)-6-((2-((2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)amino)ethyl)amino)nicotinonitrile

(R)-6-((2-((2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)amino)ethyl)amino)nicotinonitrile

Cat. No.: B12849281
M. Wt: 298.34 g/mol
InChI Key: VFFZWMWTUSXDCB-CYBMUJFWSA-N
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Description

®-6-((2-((2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)amino)ethyl)amino)nicotinonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a nicotinonitrile core with multiple functional groups, including a cyanopyrrolidine moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-((2-((2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)amino)ethyl)amino)nicotinonitrile typically involves multi-step organic reactions. One common approach is the formal [3+3] annulation of enaminones with acrylates, catalyzed by Rh(III) through C–H bond functionalization . This method provides a straightforward route to access N-substituted 2-pyridones, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-6-((2-((2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)amino)ethyl)amino)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted nicotinonitrile derivatives.

Scientific Research Applications

®-6-((2-((2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)amino)ethyl)amino)nicotinonitrile has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-6-((2-((2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)amino)ethyl)amino)nicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The cyanopyrrolidine moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-6-((2-((2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)amino)ethyl)amino)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C15H18N6O

Molecular Weight

298.34 g/mol

IUPAC Name

6-[2-[[2-[(2R)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile

InChI

InChI=1S/C15H18N6O/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20)/t13-/m1/s1

InChI Key

VFFZWMWTUSXDCB-CYBMUJFWSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N

Canonical SMILES

C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N

Origin of Product

United States

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